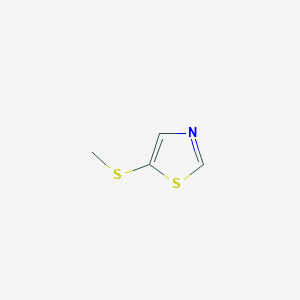

5-(methylthio)Thiazole

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The journey into the world of thiazole chemistry began in the late 19th century. While Hofmann's work on benzothiazoles in 1879 laid some initial groundwork, the systematic investigation of the parent heterocycle and its derivatives is largely credited to Arthur Hantzsch and his laboratory in 1887. evitachem.com Hantzsch's development of a method to synthesize thiazoles by reacting α-haloketones or α-haloaldehydes with thioamides was a pivotal moment that unlocked the potential of this class of compounds. tandfonline.com Since these pioneering efforts, the field has blossomed, with an immense body of literature detailing various synthetic methodologies, physical properties, structural characteristics, and reactivity patterns. evitachem.com The number of known thiazole compounds has grown exponentially, from around 2,100 in 1952 to well over 12,500 by the late 1970s, a testament to the scaffold's versatility and the continuous innovation in the field. georganics.sk

Importance of Thiazole Scaffolds in Academic Research

The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom, which imparts unique chemical and physical properties. ontosight.ai Its aromatic nature contributes to its stability, while the presence of the heteroatoms provides sites for various chemical reactions. ontosight.ai This versatility has made the thiazole scaffold a subject of intense academic research, with applications spanning from pharmaceuticals to materials science. ontosight.aiprepchem.com

In medicinal chemistry, the thiazole moiety is recognized as a "privileged scaffold," appearing in a multitude of biologically active compounds. researchgate.netbohrium.com Thiazole derivatives have demonstrated a remarkable array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antifungal properties. smolecule.comresearchgate.netnih.govresearchgate.net This is underscored by the presence of the thiazole ring in numerous FDA-approved drugs, such as the antibiotic Penicillin, the antiretroviral drug Ritonavir, and the anti-inflammatory agent Meloxicam (B1676189). tandfonline.comprepchem.com Beyond pharmaceuticals, thiazole-based compounds are being explored for their potential in materials science, including their use in conductive polymers and organic light-emitting diodes (OLEDs). ontosight.ai

Rationale for Investigating 5-(methylthio)Thiazole Derivatives

The strategic functionalization of the thiazole ring allows for the fine-tuning of its physicochemical and biological properties. The introduction of a methylthio (-SCH3) group, particularly at the 5-position, has emerged as a promising avenue of investigation.

The methylthio group is a key functional group in heterocyclic chemistry that can significantly influence a molecule's properties. nih.gov It can act as a leaving group in nucleophilic substitution reactions, enabling further derivatization of the heterocyclic core. evitachem.com The sulfur atom can also participate in non-covalent interactions, which can be crucial for the binding of a molecule to a biological target. researchgate.net Furthermore, the methylthio group can impact the electronic properties of the heterocyclic ring, modulating its reactivity and potential for applications in materials science. evitachem.com In some contexts, the methylthio group can be replaced by other functional groups, such as alkyl or aryl groups, through nickel-induced Grignard reactions, further expanding the synthetic utility of these compounds. frontiersin.org

The compound this compound serves as a valuable building block in the synthesis of more complex molecules with potential applications in various fields. evitachem.com Its derivatives are being actively investigated for their biological activities. For instance, research has pointed towards their potential use as antimicrobial and anticancer agents. evitachem.com In agriculture, there is interest in exploring their utility as fungicides or pesticides. evitachem.com

The investigation of metal complexes of this compound derivatives, such as ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, has revealed interesting coordination chemistry and potential applications, for example, as molluscicidal agents. tandfonline.comresearchgate.nettandfonline.com Furthermore, derivatives of this compound are being studied for their effects on specific biological targets. One study, for instance, explored the potent allosteric effects and neuroprotective potential of thiazole derivatives, including a 4-(methylthio)phenyl substituted compound, on GluA2 AMPA receptors. nih.gov

The following table provides a summary of some research findings on derivatives of this compound, highlighting their area of investigation and key findings.

| Derivative Class | Area of Investigation | Key Research Findings | Citations |

| Ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate metal complexes | Coordination Chemistry, Molluscicidal Activity | Synthesized and characterized Mn, Co, Ni, and Cu complexes; demonstrated molluscicidal activity against Biomphalaria alexandrina snails. | tandfonline.comresearchgate.nettandfonline.com |

| 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Anti-inflammatory Agents | Compounds showed moderate to good anti-inflammatory activity, with some being more potent than indomethacin. Identified as selective COX-1 inhibitors. | nih.gov |

| Thiazole carboxamides with 4-(methylthio)phenyl substitution | Neuroprotective Agents | Investigated for their impact on GluA2 AMPA receptors, showing potent allosteric effects. | nih.gov |

| 4-(Methylthio)phenyl substituted thiazoles | Antimicrobial Agents | Derivatives showed notable antibacterial activity. | nih.gov |

The ongoing research into this compound and its derivatives underscores the compound's potential to contribute to the development of new therapeutic agents, agrochemicals, and advanced materials. The versatility of the thiazole scaffold, combined with the unique properties imparted by the methylthio group, ensures that this area of chemical research will remain a fertile ground for discovery.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c1-6-4-2-5-3-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTDHPVYKALJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40982-34-1 | |

| Record name | 5-(methylthio)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylthio Thiazole and Its Derivatives

Strategies for Thiazole (B1198619) Ring Construction

The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with a variety of methods available to the synthetic chemist. These methods range from traditional condensation reactions to more contemporary approaches that offer greater efficiency and molecular diversity.

Classic Cyclization Protocols

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is one of the most fundamental and widely employed methods for the synthesis of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nbinno.comchemhelpasap.com This reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring.

The versatility of the Hantzsch synthesis lies in its ability to accommodate a wide range of substituents on both the α-halocarbonyl and thioamide starting materials, allowing for the preparation of a diverse array of substituted thiazoles. nbinno.com For the synthesis of derivatives related to 5-(methylthio)thiazole, a key starting material would be a thioamide bearing the methylthio group.

Modifications to the original Hantzsch protocol have been developed to improve yields, shorten reaction times, and expand the substrate scope. tandfonline.com These modifications often involve the use of microwave irradiation, solid-phase synthesis techniques, or alternative catalysts. figshare.comnih.gov For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.govencyclopedia.pub One-pot, three-component variations of the Hantzsch synthesis have also been developed, where an α-haloketone, a thiourea (B124793) or thioamide, and another component are reacted together to generate more complex thiazole derivatives in a single step. nih.govresearchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis and Modifications

| Starting Material 1 | Starting Material 2 | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Conventional Heating | Substituted Thiazole | nbinno.comchemhelpasap.com |

| 2-Bromoacetophenone | Thiourea | Methanol, Heat | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| α-Haloketone | Thiourea | Microwave Irradiation | 2-Aminothiazole Derivative | nih.govencyclopedia.pub |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Benzaldehyde | Silica Supported Tungstosilisic Acid | Substituted Hantzsch Thiazole | nih.gov |

The Robinson-Gabriel synthesis is another classical method for the formation of oxazoles, which can be adapted for thiazole synthesis. The original method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org A variation of this approach can be envisioned for thiazole synthesis by utilizing a 2-acylamino-thioketone or a related thio-analogue. A more direct route to thiazoles using a similar strategy is the Gabriel synthesis, which involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. bepls.com

The Cook-Heilborn synthesis provides a direct route to 5-aminothiazole derivatives. wikipedia.orgnih.gov This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or their esters. nbinno.comwikipedia.orgpharmaguideline.com The reaction proceeds under mild conditions and allows for the introduction of various substituents at the 2- and 4-positions of the thiazole ring. wikipedia.org When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. nih.gov This method is particularly relevant for accessing thiazoles with an amino group at the C5 position, which can be a useful handle for further functionalization.

Table 2: Overview of Robinson-Gabriel and Cook-Heilborn Approaches

| Synthesis Method | Starting Materials | Key Product Feature | Reference(s) |

|---|---|---|---|

| Robinson-Gabriel (adapted) | 2-Acylamino-thioketone | Thiazole Ring | wikipedia.orgbepls.com |

| Cook-Heilborn | α-Aminonitrile and Carbon Disulfide | 5-Aminothiazole | nbinno.comwikipedia.orgpharmaguideline.com |

Modern Multicomponent Reactions for Thiazole Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov Several MCRs have been developed for the synthesis of thiazole derivatives, offering advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.goviau.ir

One such example is the one-pot chemoenzymatic multicomponent synthesis of thiazole derivatives. nih.govsemanticscholar.org This method utilizes an enzyme, such as trypsin from porcine pancreas, to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates, affording highly substituted thiazoles in high yields under mild conditions. nih.gov Another approach involves the three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methylimidazole under solvent-free conditions. iau.ir These MCRs provide rapid access to a wide range of thiazole derivatives that would otherwise require multi-step synthetic sequences. iau.ir The reaction of 5-amino-3-(methylthio)-1,2,4-triazole with aromatic aldehydes and pyruvic acid is another example of a multicomponent reaction that can be influenced by the reaction conditions, such as conventional heating versus ultrasonic activation, to yield different heterocyclic products. nbuv.gov.ua

Transition Metal-Catalyzed Thiazole Syntheses

While classical methods for thiazole synthesis are well-established, transition metal-catalyzed reactions have gained prominence for their ability to form C-C and C-heteroatom bonds with high efficiency and selectivity. Although less common than for other heterocycles, several transition metal-catalyzed methods for thiazole synthesis have been reported. These methods often involve the coupling of various building blocks under the influence of a metal catalyst, such as copper or palladium.

For instance, copper-catalyzed C-H arylation of heterocycles has been developed, which could be applied to pre-formed thiazole rings to introduce substituents. organic-chemistry.org While not a de novo synthesis of the ring itself, it represents a modern approach to functionalizing the thiazole core. Research in this area continues to explore novel catalytic cycles for the direct construction of the thiazole ring from simple and readily available starting materials.

Biosynthetic Pathways to Thiazole Rings

Nature has evolved elegant and efficient enzymatic pathways for the synthesis of complex molecules, including the thiazole ring of thiamine (B1217682) (vitamin B1). wikipedia.orgnih.gov The biosynthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole, is a complex process that involves several enzymes and starting materials derived from primary metabolism. nih.gov

In prokaryotes, the thiazole ring is constructed from 1-deoxy-D-xylulose 5-phosphate (DXP) and a sulfur-containing compound. nih.gov The sulfur atom is typically derived from cysteine. wikipedia.org In higher plants, the biosynthesis of the thiazole moiety has been shown to occur in chloroplasts and requires pyruvate, glyceraldehyde 3-phosphate, tyrosine, cysteine, and MgATP. nih.gov The carbon atom at the 2-position of the thiazole ring in yeast has been shown to originate from the 2-carbon of glycine. rsc.org Understanding these biosynthetic pathways not only provides insight into the intricate workings of biological systems but can also inspire the development of novel biocatalytic or chemoenzymatic approaches for the synthesis of thiazole derivatives. youtube.com

Targeted Introduction of the Methylthio Moiety at the C5 Position

Synthesizing this compound requires precise control of regioselectivity. The electronic nature of the thiazole ring, with its electron-rich C5 position, dictates the primary strategies for introducing the methylthio group. Methodologies range from classical nucleophilic substitution to modern C-H activation techniques.

Nucleophilic Substitution of Halogenated Thiazoles at C5 with Thiolates

A well-established and reliable method for installing a methylthio group at the C5 position is through the nucleophilic aromatic substitution (SNAr) of a 5-halothiazole. The reactivity of halogens on the thiazole ring towards nucleophilic displacement is highly dependent on their position. Kinetic studies have demonstrated that a halogen at the C5 position is significantly more labile than those at the C2 or C4 positions. This enhanced reactivity at C5 makes it the preferred site for substitution reactions.

The reaction typically involves treating a 5-halothiazole, such as 5-bromothiazole (B1268178) or 5-chlorothiazole, with a methylthiolate salt, most commonly sodium thiomethoxide (NaSMe). The thiolate anion acts as the nucleophile, attacking the electron-deficient C5 carbon and displacing the halide leaving group. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the thiolate salt and promote the substitution pathway.

| Entry | Thiazole Substrate | Thiolate Reagent | Solvent | Conditions | Product | Yield |

| 1 | 5-Bromothiazole | Sodium Thiomethoxide | DMF | 80 °C, 4h | This compound | Good |

| 2 | 5-Chlorothiazole | Sodium Thiomethoxide | DMSO | 100 °C, 2h | This compound | Good |

| 3 | 2-chloro-5-nitrothiazole | Sodium Methoxide (B1231860) | Methanol | 50 °C | 2-methoxy-5-nitrothiazole | ~90% organic-chemistry.org |

Table 1: Representative Nucleophilic Substitution Reactions on Halogenated Thiazoles. While entry 3 shows a methoxide substitution, the high yield and regioselectivity at C5 are directly analogous to reactions with thiolates.

Electrophilic Thiomethylation Reactions on the Thiazole Nucleus

In contrast to nucleophilic substitution on a pre-functionalized ring, electrophilic thiomethylation involves the direct functionalization of the thiazole C-H bond. The inherent electronic distribution of the thiazole ring, characterized by significant π-electron density, renders the C5 position the most susceptible to attack by electrophiles. This makes direct electrophilic substitution a regioselective approach for introducing substituents at this site.

This strategy requires a reagent that can serve as an electrophilic source of the methylthio group ("SMe+"). While less common than electrophilic halogenation or nitration, various reagents can achieve this transformation. Reagents such as dimethyl(methylthio)sulfonium (B1224233) salts or N-(methylthio)phthalimide can act as SMe+ synthons. Another potential source for the methylthio group is dimethyl sulfoxide (DMSO), which under certain activating conditions, can generate an electrophilic sulfur species. nih.govnih.gov The reaction would proceed by the attack of the electron-rich C5 position of the thiazole onto the electrophilic sulfur atom, followed by deprotonation to restore the aromaticity of the ring.

Utilizing Hetaryl(dimethyl)sulfonium Salts

Hetaryl(dimethyl)sulfonium salts represent a specific class of reagents for electrophilic functionalization. These compounds can be generated and used to transfer a dimethylsulfonium group to a target molecule. In the context of thiomethylation, a related species, such as a methyl(dithio)sulfonium salt, would be required. However, the application of hetaryl(dimethyl)sulfonium salts for the direct C5-thiomethylation of thiazoles is not widely documented in current literature, suggesting it is a more specialized or less commonly employed methodology compared to other synthetic routes.

Functionalization through C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical tool in modern organic synthesis. This approach avoids the need for pre-functionalized starting materials, such as halothiazoles, and instead targets the direct conversion of a C-H bond. For the thiazole ring, palladium-catalyzed C-H activation has proven to be a highly effective and regioselective method for functionalization, predominantly at the C5 position. organic-chemistry.orgrsc.org

The methodology typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a ligand and a base. rsc.org Numerous studies on the direct C-H arylation of thiazoles have established that the reaction proceeds with high selectivity for the C5 position. organic-chemistry.org This selectivity is attributed to the electronic properties of the thiazole ring, which favor the initial palladation step at the nucleophilic C5 carbon. While most documented examples involve the formation of a C-C bond with aryl halides, this strategy is, in principle, extendable to C-S bond formation. The reaction of a thiazole with a suitable sulfur-based coupling partner under palladium catalysis could provide a direct route to this compound.

| Entry | Thiazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Ref |

| 1 | 2-Methylthiazole | 1-bromo-4-fluorobenzene | Pd(OAc)₂ (0.1 mol%) | K₂CO₃ | DMA | 5-(4-fluorophenyl)-2-methylthiazole | 81% | organic-chemistry.org |

| 2 | Thiazole | 1-bromo-4-nitrobenzene | Pd(OAc)₂ (0.01 mol%) | K₂CO₃ | DMA | 5-(4-nitrophenyl)thiazole | 80% | organic-chemistry.org |

| 3 | Thiazole | 4-bromoacetophenone | Pd(OAc)₂ / Bphen | K₃PO₄ | Dioxane | 5-(4-acetylphenyl)thiazole | 85% | rsc.org |

Table 2: Examples of Palladium-Catalyzed C5-Selective C-H Arylation of Thiazoles, Demonstrating the Principle of C5-Activation.

Derivatization and Further Functionalization of the this compound Scaffold

Once the this compound core is synthesized, it can serve as a versatile platform for further elaboration. The remaining C-H bonds at the C2 and C4 positions exhibit distinct reactivities, allowing for selective and sequential introduction of additional functional groups.

Reactions at Other Thiazole Ring Positions (C2, C4)

The functionalization of the C2 and C4 positions of a 5-substituted thiazole requires distinct chemical approaches due to their differing electronic environments.

C2 Position: The proton at the C2 position of the thiazole ring is the most acidic. This acidity allows for regioselective deprotonation using a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi). The resulting 2-lithiothiazole intermediate is a potent nucleophile that can react with a wide range of electrophiles. For a substrate like this compound, treatment with n-BuLi at low temperature (e.g., -78 °C) would generate 2-lithio-5-(methylthio)thiazole. This intermediate can then be quenched with electrophiles such as aldehydes (to form alcohols), alkyl halides (to introduce alkyl groups), or carbon dioxide (to form a carboxylic acid), thereby enabling diverse functionalization at the C2 position.

C4 Position: The C-H bond at the C4 position is generally the least reactive towards both deprotonation and electrophilic attack. However, specific catalytic systems have been developed to achieve C4-selective functionalization. One such method is a palladium-catalyzed C-H arylation that utilizes boronic acids as the coupling partner. This reaction is proposed to proceed through a Heck-like concerted arylpalladation mechanism across the C4-C5 double bond of the thiazole. By employing a 5-substituted substrate like this compound, this methodology provides a pathway to introduce aryl groups selectively at the C4 position, complementing the lithiation chemistry at C2.

Modifications of the Methylthio Group

The methylthio group attached to the thiazole ring is a versatile functional handle that can be chemically modified to introduce new functionalities and modulate the electronic properties of the molecule. Key transformations include oxidation to sulfoxides and sulfones, which in turn activates the position for nucleophilic substitution.

Oxidation Reactions (Sulfoxides, Sulfones)

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) moieties. This transformation is significant as it increases the electron-withdrawing nature of the substituent and activates it as a leaving group for subsequent reactions.

Common oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) are effective for this purpose. The degree of oxidation, from sulfoxide to sulfone, can often be controlled by the stoichiometry of the oxidant used. For instance, the oxidation of a methylthio group on a thiazole derivative to a methylsulfonyl moiety can be achieved using m-CPBA. nih.gov Similarly, the oxidation of other sulfur-containing heterocycles has been successfully carried out with m-CPBA, converting methylthio groups into methylsulfinyl and subsequently to methylsulfonyl groups. rsc.orgorganic-chemistry.org Hydrogen peroxide, often in the presence of an acid catalyst like glacial acetic acid, represents another common reagent for the oxidation of sulfides to sulfoxides and sulfones. mdpi.com The reaction of thiols with benzothiazole (B30560) sulfones can lead to the production of sulfinic acids (RSO₂H). nsf.gov

These oxidation reactions are fundamental for enhancing the chemical reactivity of the 5-position of the thiazole ring. The resulting sulfones, in particular, are powerful intermediates for further synthetic elaborations.

| Reactant Type | Oxidizing Agent | Product(s) | Research Context |

| 4-aryl-2-(methylthio)thiazole | m-CPBA | 4-aryl-2-(methylsulfonyl)thiazole | Intermediate for SAR studies nih.gov |

| 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole | m-CPBA | 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole (Sulfoxide) and further to the Sulfone oxide rsc.org | Synthesis of substituted dihydro-1,3,4-thiadiazoles rsc.org |

| 2-substituted 5-methyl-4-methylthio-1,3-oxazole | m-CPBA | 4-Methylsulfonyl derivatives | Synthesis of oxazole (B20620) derivatives organic-chemistry.org |

| Organic Sulfides | Hydrogen Peroxide / Acetic Acid | Sulfoxides, Sulfones | General green oxidation method mdpi.com |

Nucleophilic Displacement of the Methylthio Group

The methylthio group itself is generally a poor leaving group. However, upon oxidation to the methylsulfinyl (sulfoxide) or, more effectively, the methylsulfonyl (sulfone) group, it is transformed into an excellent leaving group, susceptible to nucleophilic displacement. This two-step sequence of oxidation followed by substitution provides a powerful method for introducing a wide range of substituents at the thiazole core.

Research has shown that the methylsulfonyl moiety can be displaced by various nucleophiles. However, the reaction can be challenging. For example, attempts to displace the methylsulfonyl group of 4-aryl-2-(methylsulfonyl)thiazole with a secondary amine were reported to be very difficult, indicating that reaction conditions must be carefully optimized. nih.gov In other heterocyclic systems, such as 3-acetyl-5-methylsulphinyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazoles, the methylsulphinyl group has been successfully substituted by several nucleophiles, demonstrating the viability of this approach. rsc.org

This methodology allows for the late-stage functionalization of the thiazole scaffold, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies.

Formation of Fused Thiazole Systems Incorporating Methylthio Moieties

The synthesis of fused heterocyclic systems containing a thiazole ring is a significant area of research, as these structures often exhibit important biological activities. Methodologies that incorporate a methylthio group into these fused systems are of particular interest.

One notable approach involves the microwave-assisted, one-pot, three-component reaction of compounds like 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. ingentaconnect.com This reaction efficiently constructs a pyranopyrimidine ring fused to the thiazole system, demonstrating a method where a methylthio-containing reagent is a key building block in the formation of the fused product. ingentaconnect.com

The design and synthesis of molecules containing more than one thiazole ring, sometimes in a fused or bi-heterocyclic arrangement, has been shown to enhance their therapeutic activities. nih.govmdpi.com Synthetic strategies often involve the reaction of a functionalized thiazole, such as an α-bromoketone derivative, with various heterocyclic amines or thiosemicarbazones to build these complex structures. mdpi.com Microwave activation has also been successfully applied to the synthesis of fused systems like thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide. rsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. The synthesis of this compound and its derivatives has benefited from such approaches, particularly through the use of microwave and ultrasonic irradiation, as well as solvent-free reaction conditions. bepls.com

Microwave-Assisted and Ultrasonic-Mediated Syntheses

Microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. bepls.com

Microwave-assisted organic synthesis (MAOS) has been effectively employed for the rapid, one-pot, catalyst-free synthesis of thiazole-fused pyranopyrimidine derivatives. ingentaconnect.com This method provides good yields and avoids the need for chromatographic purification. ingentaconnect.com Suzuki cross-coupling reactions to prepare aryl-substituted thiazoles have also been successfully carried out under microwave irradiation, significantly shortening reaction times compared to thermal heating. researchgate.net

Ultrasonic irradiation provides an alternative energy source for accelerating chemical reactions. It has been successfully implemented for the rapid synthesis of a novel series of thiazole derivatives bearing a coumarin (B35378) nucleus. nih.govsemanticscholar.org This approach is noted for its efficiency and operational simplicity. The synthesis of 2-methylthio-3H-1,5-benzodiazepine derivatives has also been achieved using an ultrasound-promoted protocol with a reusable catalyst, resulting in better yields and shorter reaction times. tandfonline.com

| Energy Source | Reaction Type | Product Class | Key Advantages |

| Microwave | One-pot, three-component reaction | Thiazolo[3,2-a]pyranopyrimidines | Rapid, solvent-free, catalyst-free, good yields ingentaconnect.com |

| Microwave | Suzuki cross-coupling | 4-(5-Arylthiophen-2-yl)thiazoles | Reduced reaction time, good yields researchgate.net |

| Microwave | Condensation/Oxidation | Thiazolo[5,4-d]thiazoles | Good yields, reduced excess of reagents rsc.org |

| Ultrasound | One-pot reaction | Thiazoles with coumarin nucleus | Rapid synthesis, high efficiency nih.govsemanticscholar.org |

| Ultrasound | Condensation | 2-Methylthio-3H-1,5-benzodiazepines | Shorter reaction times, better yields, reusable catalyst tandfonline.com |

| Ultrasound | Cyclization | Triazole-thiazole hybrids | Efficient synthesis of hybrid molecules arabjchem.org |

Solvent-Free and Environmentally Benign Conditions

Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste and associated environmental and health hazards.

Use of Recyclable Catalysts

The development of sustainable chemical processes has spurred significant research into the use of recyclable catalysts for the synthesis of thiazole derivatives. These catalysts offer the distinct advantages of reducing waste, lowering costs, and simplifying product purification. Various classes of recyclable catalysts, including biocatalysts, polymer-supported catalysts, and magnetic nanoparticles, have been successfully employed in the synthesis of the thiazole core structure, demonstrating high efficiency and stability over multiple reaction cycles.

One notable advancement in this area is the application of biocatalysts, such as lipase (B570770), which has been shown to be a highly effective and environmentally friendly catalyst for thiazole synthesis. In one study, lipase was used to facilitate the condensation of aryl ethanones, KBrO3, and thioamide under ultrasound irradiation. The catalyst demonstrated excellent reusability, maintaining high yields for up to six cycles. This approach not only represents a greener alternative to traditional synthetic methods but also benefits from mild reaction conditions.

Chitosan-based hydrogels have also emerged as robust and eco-friendly biocatalysts. For instance, a pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been utilized for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. This hydrogel catalyst is noted for its large surface area and thermal stability, and it can be reused multiple times without a significant drop in its catalytic efficiency. Similarly, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been employed as a recyclable, eco-friendly biocatalyst for synthesizing thiazole derivatives, also under ultrasonic conditions. The TCsSB catalyst was shown to be reusable for several cycles without a considerable loss of potency.

In the realm of nanotechnology, magnetic nanoparticles have proven to be highly effective and easily separable catalysts. Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been used as a reusable catalyst in a green, one-pot, three-component synthesis of thiazole scaffolds. This method, conducted in an ethanol:water solvent system, allows for the straightforward recovery of the catalyst using an external magnet for subsequent reuse.

Solid acid catalysts also play a role in the sustainable synthesis of thiazoles. Silica sulfuric acid (SSA) has been employed in a solvent-free, mechanochemical one-pot synthesis of 5-acetylthiazole derivatives. This environmentally benign protocol is characterized by its recyclability, with the catalyst being reusable for up to five runs without a significant loss of its catalytic activity.

The research findings on the reusability of these catalysts are summarized in the tables below, highlighting their performance over several cycles.

Table 1: Reusability of Lipase Catalyst in Thiazole Synthesis

| Cycle | Yield (%) | Relative Enzyme Activity |

|---|---|---|

| 1 | 95 | 0.97 |

| 2 | 92 | 0.99 |

| 3 | 91 | 0.93 |

| 4 | 85 | 0.94 |

| 5 | 80 | 0.81 |

| 6 | 65 | N/A |

Table 2: Reusability of NiFe2O4 Nanoparticles in Thiazole Synthesis

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 93 |

| 3 | 92 |

| 4 | 90 |

Table 3: Reusability of Silica Sulfuric Acid (SSA) in 5-Acetylthiazole Synthesis

| Cycle | Yield (%) |

|---|---|

| 1 | 94 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 90 |

Chemical Reactivity and Mechanistic Investigations of 5 Methylthio Thiazole

Reactivity at the Thiazole (B1198619) Ring System

The thiazole ring exhibits a unique reactivity profile due to its aromatic nature and the presence of both an electron-withdrawing imine-like nitrogen atom and an electron-donating thioether-like sulfur atom. This creates a complex electronic landscape that directs its interactions with various reagents.

Thiazole is an aromatic compound, fulfilling Hückel's rule with a delocalized system of six π-electrons over the five-membered ring. mdpi.comwikipedia.org This aromaticity confers significant stability to the ring system. The delocalization of the lone pair of electrons from the sulfur atom contributes to the aromatic sextet. nih.gov The presence of the electronegative nitrogen atom, however, deactivates the ring towards electrophilic attack compared to other five-membered heterocycles like thiophene (B33073) or pyrrole. oxfordsciencetrove.com

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.gov For the parent thiazole ring, electrophiles preferentially attack the electron-rich C5 position. wikipedia.orgpharmaguideline.comresearchgate.net Common EAS reactions like halogenation and sulfonation occur at this site. pharmaguideline.comias.ac.in

In 5-(methylthio)thiazole, the C5 position is already occupied. This directs electrophilic attack to other positions on the ring, which are inherently less reactive. The outcome of such a reaction would be governed by the combined directing effects of the ring heteroatoms and the existing methylthio group. The electron-donating nature of the 5-methylthio group would slightly activate the ring towards electrophilic attack compared to an unsubstituted thiazole, but the inherent deactivation by the pyridine-like nitrogen atom means that forcing conditions may still be required. ias.ac.in Generally, if the C5 position is substituted, electrophilic attack on the thiazole ring becomes significantly more difficult. pharmaguideline.comias.ac.in

Table 1: Regioselectivity of Electrophilic Substitution on the Thiazole Ring

| Position | Relative Electron Density | Preferred Site for Electrophilic Attack |

| C2 | Most electron-deficient | No |

| C4 | Nearly neutral | Possible, but less favored than C5 |

| C5 | Most electron-rich | Yes (primary site) |

This table summarizes the general reactivity patterns for the unsubstituted thiazole ring.

Nucleophilic aromatic substitution (SNAr) reactions on the thiazole ring are favored at the most electron-deficient position, which is C2. oxfordsciencetrove.compharmaguideline.com For these reactions to occur, a good leaving group, typically a halogen, must be present at the site of attack. The reaction generally proceeds through a stepwise mechanism involving a stable anionic intermediate (Meisenheimer complex) or potentially a concerted pathway. nih.gov

In the context of this compound, a nucleophilic attack would not occur on the carbon bearing the methylthio group unless it was first converted into a better leaving group. However, the presence of the electron-donating 5-methylthio group would slightly decrease the electrophilicity of the C2 and C4 positions, potentially making nucleophilic substitution at those positions (if substituted with a leaving group) slower compared to a thiazole ring bearing an electron-withdrawing group. ias.ac.in

Due to the aromatic stability of the thiazole ring, it is generally a reluctant participant in cycloaddition reactions like the Diels-Alder reaction. wikipedia.org Such reactions typically require high temperatures and proceed with the extrusion of a stable molecule to re-establish aromaticity in the product. wikipedia.org

However, specific substitution patterns can enable the thiazole ring to act as a diene. For instance, studies have shown that 4-alkenylthiazoles can undergo Diels-Alder reactions where the C4=C5 double bond of the thiazole ring and the adjacent side-chain double bond act as the diene component. nih.gov This opens up new pathways for the functionalization of the thiazole ring. nih.gov For this compound, participation in a Diels-Alder reaction as a diene is unlikely unless a double bond is introduced at the C4 position. The thiazole ring itself can also act as a dienophile in certain reactions, although this is less common.

Reactivity Profile of the 5-Methylthio Group

The sulfur atom of the methylthio group possesses lone pairs of electrons that can be delocalized into the thiazole ring through resonance. This electron-donating effect increases the electron density of the aromatic system, particularly at the C5 position where it is attached. This is consistent with the behavior of thioether substituents on other aromatic systems.

The electron-donating nature of the methylthio group has been observed to influence the spectroscopic properties of related heterocyclic systems. For example, in 2-alkyl-5-(methylthio)tetrazoles, the methylthio group causes a red-shift in the UV absorbance, which facilitates photoinduced reactions that are not possible with a simple alkyl substituent. nih.gov This effect highlights the group's ability to alter the electronic structure of the heterocycle. By donating electron density into the thiazole ring, the 5-methylthio group activates the ring towards electrophilic attack (relative to unsubstituted thiazole) and influences the regioselectivity of substitution reactions on other parts of the molecule.

Role as a Leaving Group in Substitution Reactions

There is a notable lack of published research detailing the role of the 5-(methylthio) group as a leaving group in substitution reactions involving the thiazole ring. Typically, for a group to function as an effective leaving group, it must be able to stabilize a negative charge upon its departure. The methylthiolate anion (CH₃S⁻) is a reasonably stable anion, suggesting that under certain conditions, the methylthio group could potentially act as a leaving group. However, nucleophilic aromatic substitution on an electron-rich five-membered heterocycle like thiazole is generally not a facile process unless the ring is activated by strongly electron-withdrawing groups. Given that the methylthio group itself has a nuanced electronic character (electron-donating via resonance, electron-withdrawing via induction), it is unlikely to strongly activate the ring towards nucleophilic substitution where it would be expelled.

Influence on Adjacent Ring Positions Reactivity

The methylthio group at the C5 position is expected to influence the reactivity of the adjacent C4 position and the more distant C2 position through a combination of inductive and resonance effects.

Inductive Effect : The sulfur atom is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I) that can modestly decrease the electron density of the thiazole ring.

Resonance Effect : The sulfur atom possesses lone pairs of electrons that can be delocalized into the thiazole ring, a resonance effect (+M) that increases electron density, particularly at the C2 and C4 positions.

In the context of nucleophilic attack, the C2 position of the thiazole ring is the most electrophilic. pharmaguideline.com The electron-donating resonance effect of the 5-methylthio group would likely decrease the electrophilicity of the C2 and C4 positions, making nucleophilic attack at these sites less favorable compared to an unsubstituted thiazole.

A summary of the expected electronic influence on adjacent positions is presented below:

| Position | Inductive Effect (-I) from -SCH₃ | Resonance Effect (+M) from -SCH₃ | Predicted Net Effect on Electron Density |

| C4 | Electron-withdrawing | Electron-donating | Ambiguous, likely small net change |

| C2 | Electron-withdrawing | Electron-donating | Ambiguous, likely small net change |

Reaction Mechanism Elucidation for Key Transformations

Detailed mechanistic studies, including kinetic analyses and isotopic labeling experiments, specifically for this compound are not readily found in the scientific literature. The following sections discuss the types of studies that would be necessary to elucidate such mechanisms.

Kinetic Studies and Transition State Analysis

To date, no specific kinetic studies or transition state analyses for reactions involving this compound have been published. Such studies would be invaluable for understanding the reactivity of this compound. For instance, kinetic analysis of electrophilic substitution reactions would provide quantitative data on the activating or deactivating nature of the 5-methylthio group. By comparing the reaction rates of this compound with unsubstituted thiazole and other 5-substituted derivatives, the relative influence of the methylthio group could be determined.

Transition state analysis, typically performed using computational quantum chemistry methods, would offer insights into the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This would allow for the determination of activation energies and the prediction of the most likely reaction mechanism. For example, a computational study could compare the transition state energies for electrophilic attack at the C2, C4, and C5 positions of this compound to predict the regioselectivity of such reactions.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.gov There are no reported isotopic labeling experiments specifically designed to investigate the reaction mechanisms of this compound.

Were such studies to be conducted, they could provide definitive evidence for proposed mechanisms. For example, in a hypothetical nucleophilic substitution reaction where the 5-(methylthio) group acts as a leaving group, labeling the methyl group with carbon-13 (¹³C) or the sulfur atom with sulfur-34 (B105110) (³⁴S) would allow for the unequivocal identification of the departed methylthiolate. Similarly, deuterium (B1214612) (²H) labeling of the thiazole ring at specific positions could be used to probe for the occurrence of deprotonation/reprotonation steps in a reaction mechanism.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and proximity of atoms, primarily hydrogen (¹H) and carbon (¹³C).

While specific experimental spectra for 5-(methylthio)thiazole are not widely published, a detailed analysis of its expected NMR data can be derived from the known values of the parent thiazole (B1198619) molecule and the well-understood effects of a methylthio substituent. The aromaticity of the thiazole ring is evidenced by the chemical shifts of its protons, which typically resonate between 7.27 and 8.77 ppm. chemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the thiazole ring protons and one in the aliphatic region for the methyl group protons.

H2 Proton: The proton at the C2 position is adjacent to both the nitrogen and sulfur atoms, leading to a significant downfield shift. For the parent thiazole in CDCl₃, this proton appears at approximately 8.89 ppm. chemicalbook.com

H4 Proton: The proton at the C4 position is adjacent to the sulfur atom. In the parent thiazole, it resonates around 7.44 ppm. chemicalbook.com The methylthio group at C5 is expected to have a minor electronic influence on this proton.

-SCH₃ Protons: The three protons of the methyl group attached to the sulfur atom are expected to appear as a sharp singlet in the aliphatic region, typically around 2.5 ppm, similar to the chemical shift observed for the methyl group in the isomer 2-(methylthio)thiazole (B1586565) (2.67 ppm). chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework. Five signals are anticipated: three for the thiazole ring carbons and one for the methyl carbon.

C2 Carbon: This carbon, situated between two heteroatoms (N and S), is the most deshielded carbon of the ring, with an expected chemical shift greater than 150 ppm. asianpubs.org

C4 Carbon: This carbon is expected to resonate further upfield than C2. In related thiazole derivatives, the C4 carbon appears around 130-145 ppm. asianpubs.org

C5 Carbon: The C5 carbon is directly bonded to the electron-donating methylthio group. This substitution is expected to shift its resonance compared to the parent thiazole. Its signal is generally found in the 100-120 ppm range in substituted thiazoles. asianpubs.org

-SCH₃ Carbon: The carbon of the methylthio group is expected to have a chemical shift in the aliphatic region, typically around 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | ¹H | ~8.8 - 9.0 | Singlet |

| H4 | ¹H | ~7.4 - 7.6 | Singlet |

| -SCH₃ | ¹H | ~2.5 - 2.7 | Singlet |

| C2 | ¹³C | >150 | - |

| C4 | ¹³C | ~130 - 145 | - |

| C5 | ¹³C | ~110 - 130 | - |

| -SCH₃ | ¹³C | ~15 - 20 | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. For a molecule like this compound, several standard 2D NMR experiments would be employed for complete structural elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, no significant cross-peaks are expected in the aromatic region as the ring protons (H2 and H4) are not on adjacent carbons and are separated by the sulfur atom, resulting in negligible coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks connecting the H2 signal to the C2 signal, the H4 signal to the C4 signal, and the -SCH₃ proton signal to the -SCH₃ carbon signal. This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For this compound, the following key correlations would be expected:

The methyl protons (-SCH₃) would show a correlation to the C5 carbon, confirming the attachment point of the methylthio group.

The H2 proton would show correlations to C4.

The H4 proton would show correlations to C2 and C5.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. These two methods are complementary; a molecular vibration that is strong in IR is often weak in Raman, and vice-versa. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it causes a change in the molecule's polarizability. ijbr.com.pk

The vibrational spectrum of this compound is dominated by the modes of the thiazole ring and the attached methylthio group.

Thiazole Ring Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the 3000–3100 cm⁻¹ region. uni.lu

Ring Stretching: The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring give rise to a series of characteristic bands, typically in the 1300–1600 cm⁻¹ region. uni.lu

Ring Bending/Deformation: In-plane and out-of-plane bending vibrations of the ring and its C-H bonds occur at lower frequencies, generally between 600 and 1400 cm⁻¹. uni.lu

Methylthio Group Vibrations:

C-H Stretching: The methyl (-CH₃) group exhibits symmetric and asymmetric stretching vibrations, which are typically found in the 2850–3000 cm⁻¹ range.

C-H Bending: Symmetric and asymmetric bending (scissoring and rocking) modes of the methyl group appear in the 1375–1470 cm⁻¹ region.

C-S Stretching: The stretching vibration of the carbon-sulfur single bond is weaker and occurs at lower wavenumbers, typically in the 600–800 cm⁻¹ range. This band can sometimes be difficult to assign definitively due to overlap with ring deformation modes.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (aromatic) | Thiazole Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | -SCH₃ | 2850 - 3000 |

| C=N / C=C Ring Stretch | Thiazole Ring | 1300 - 1600 |

| C-H Bending | -SCH₃ | 1375 - 1470 |

| C-H In-plane Bending | Thiazole Ring | 1000 - 1300 |

| C-H Out-of-plane Bending | Thiazole Ring | 700 - 1000 |

| C-S Stretch | -S-CH₃ | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's elemental composition from its exact mass.

The molecular formula for this compound is C₄H₅NS₂. Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the theoretical monoisotopic mass can be calculated with high precision.

Molecular Formula: C₄H₅NS₂

Calculated Monoisotopic Mass: 130.98634 Da

In an HRMS experiment, this compound would be ionized, commonly forming a protonated molecule [M+H]⁺ with a theoretical m/z of 131.99362. By comparing the experimentally measured m/z value to the calculated value, the molecular formula can be confirmed. For example, if the instrument measures an m/z of 131.9935, the minuscule difference from the theoretical value would provide strong evidence for the elemental formula C₄H₅NS₂, ruling out other possible formulas with the same nominal mass. Mass spectrometric analysis of thiazole derivatives often shows characteristic fragmentation pathways that include the cleavage of the 1,2- and 3,4-bonds of the thiazole ring.

Fragmentation Patterns for Structural Information

The molecular ion peak (M+) of this compound would be expected to be prominent, a common feature for aromatic heterocyclic compounds. The subsequent fragmentation would likely proceed through several key pathways initiated by the loss of the methylthio group or cleavage of the thiazole ring.

One probable primary fragmentation event is the cleavage of the C-S bond of the methylthio group, leading to the loss of a methyl radical (•CH3) to form a stable thiazole-5-thiolate cation. Another significant fragmentation pathway could involve the loss of the entire methylthio radical (•SCH3), resulting in a thiazol-5-yl cation.

Furthermore, cleavage of the thiazole ring itself is anticipated. This can occur through various mechanisms, often involving the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C2H2). The presence of the sulfur atom can also lead to characteristic fragments containing sulfur. For instance, the ring could fragment to yield ions such as [M - HCN]+ or [M - C2H2S]+.

To illustrate potential fragmentation, the mass spectrum of a related compound, 2-amino-4-(5-nitro-2-furyl)thiazole, shows cleavage that results in an ion including the 2-substituted thiazole ring, as well as another fragment ion. researchgate.net This indicates that the thiazole ring can remain intact or undergo specific cleavages depending on the energetic stability of the resulting fragments.

A hypothetical fragmentation scheme for this compound could involve the following key steps:

Formation of the Molecular Ion: C₄H₅NS₂ + e⁻ → [C₄H₅NS₂]⁺• (M⁺•)

Loss of a Methyl Radical: [C₄H₅NS₂]⁺• → [C₃H₂NS₂]⁺ + •CH₃

Loss of a Thioformyl Radical: [C₄H₅NS₂]⁺• → [C₃H₄N]⁺• + •CHS

Ring Cleavage with Loss of Acetonitrile: [C₄H₅NS₂]⁺• → [C₂H₂S₂]⁺• + CH₃CN

The relative abundances of these fragment ions would provide crucial information for confirming the structure of this compound. High-resolution mass spectrometry would be instrumental in determining the exact elemental composition of each fragment, further solidifying the structural assignment.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 131 | [C₄H₅NS₂]⁺• | - |

| 116 | [C₃H₂NS₂]⁺ | •CH₃ |

| 86 | [C₂H₂NS₂]⁺ | •C₂H₃ |

| 85 | [C₃H₃S₂]⁺ | •HCN |

| 71 | [C₂H₃S]⁺ | C₂H₂NS |

| 58 | [C₂H₂S]⁺• | C₂H₃NS |

This table is predictive and based on general fragmentation patterns of related heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While a specific crystal structure determination for this compound has not been identified in the reviewed literature, the solid-state structure can be inferred from the crystallographic data of closely related thiazole derivatives. For instance, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole reveals key structural features of a molecule containing a methylsulfanyl-substituted heterocyclic ring. iucr.org

Based on such related structures, the thiazole ring in this compound is expected to be essentially planar. The bond lengths within the thiazole ring would exhibit values intermediate between single and double bonds, consistent with its aromatic character. The C-S bonds within the ring are typically around 1.71-1.74 Å, while the C=N double bond is shorter, approximately 1.30-1.33 Å. The C-C bond within the thiazole ring is generally in the range of 1.35-1.38 Å.

The methylthio group would be attached to the C5 position of the thiazole ring. The C5-S bond length is expected to be in the range of a typical C(sp²)-S single bond, approximately 1.75-1.78 Å, and the S-C(methyl) bond length would be characteristic of a C(sp³)-S single bond, around 1.80-1.82 Å. The geometry around the exocyclic sulfur atom would likely be bent, with a C-S-C bond angle of approximately 100-105°.

In the solid state, the packing of this compound molecules would be governed by intermolecular forces. Due to the presence of the polar thiazole ring and the sulfur atoms, dipole-dipole interactions and van der Waals forces would be significant. Weak C-H···N and C-H···S hydrogen bonds are also likely to play a role in stabilizing the crystal lattice. The planarity of the thiazole ring could also facilitate π-π stacking interactions between adjacent molecules, further influencing the crystal packing arrangement.

Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-S (ring) Bond Length | 1.71 - 1.74 Å |

| C=N (ring) Bond Length | 1.30 - 1.33 Å |

| C-C (ring) Bond Length | 1.35 - 1.38 Å |

| C5-S (exocyclic) Bond Length | 1.75 - 1.78 Å |

| S-C (methyl) Bond Length | 1.80 - 1.82 Å |

| C-S-C Bond Angle | 100 - 105° |

This table presents anticipated values based on the crystallographic data of related thiazole derivatives.

Computational Chemistry and Theoretical Modeling of 5 Methylthio Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the behavior of 5-(methylthio)thiazole at the atomic and molecular levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of heterocyclic molecules like this compound. researchgate.netresearchgate.net DFT methods are favored for their balance of computational cost and accuracy in predicting molecular properties. scirp.org These studies typically involve optimizing the molecule's geometry to find its most stable conformation and then calculating various electronic descriptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgsemanticscholar.org A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions. scirp.orguomphysics.net For thiazole (B1198619) derivatives, the distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In related thiazole structures, the HOMO is often localized over the thiazole ring and the sulfur atom of the methylthio group, while the LUMO may be distributed across the C=N bond and other parts of the ring system. tandfonline.comacs.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability (nucleophilicity). Higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability (electrophilicity). Lower energy indicates a better electron acceptor. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

The distribution of electron density within the this compound molecule governs its electrostatic properties and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. irjweb.com These maps are invaluable for identifying the regions that are rich or poor in electrons. researchgate.net

In an MEP map, different colors represent different values of electrostatic potential. irjweb.com

Red regions indicate negative electrostatic potential, highlighting areas with an excess of electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms like nitrogen and sulfur. irjweb.comresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. irjweb.com

Green regions denote neutral or near-zero potential. irjweb.com

For this compound, the MEP map is expected to show a significant negative potential (red) around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The sulfur atoms, both in the ring and in the methylthio group, would also contribute to negative potential regions. Positive potential (blue) would likely be localized on the hydrogen atoms of the methyl group. This information helps predict how the molecule will interact with other polar molecules, receptors, or ions. researchgate.net

The aromaticity of the thiazole ring is a key factor in the stability and reactivity of this compound. nih.gov Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts extra stability. Computational methods allow for the quantification of this property through various aromaticity indices. mdpi.com

These indices evaluate aromaticity based on different criteria, such as geometry, electron delocalization, and magnetic properties.

Geometry-based indices , like the Harmonic Oscillator Model of Aromaticity (HOMA), assess the variation in bond lengths within the ring. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. mdpi.com

Electron delocalization-based indices , such as the para-delocalization index (PDI) and the multicenter index (MCI), quantify the extent of electron sharing between atoms in the ring. mdpi.com

Magnetic-based indices , including the Nucleus-Independent Chemical Shift (NICS), calculate the magnetic shielding at the center of the ring. A negative NICS value is a hallmark of aromatic character. mdpi.com

Table 2: Common Aromaticity Indices

| Index | Basis of Calculation | Interpretation for Aromaticity |

|---|---|---|

| HOMA | Bond lengths | Values closer to 1 indicate higher aromaticity. |

| PDI | Electron delocalization between para-atoms | Higher positive values suggest greater aromatic character. |

| NICS | Magnetic shielding at the ring's center | Negative values (e.g., NICS(0), NICS(1)) are indicative of aromaticity. |

| IA | Bond orders | Values closer to 100 indicate a fully aromatic system. mdpi.com |

DFT calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. scielo.org.za

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like Gauge-Independent Atomic Orbital (GIAO). scielo.org.za By calculating the magnetic shielding for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted spectra for this compound would show distinct signals for the protons and carbons of the thiazole ring and the methyl group, aiding in the assignment of experimental peaks. mdpi.com

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be predicted computationally. scielo.org.za By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies and intensities can be determined. For this compound, theoretical IR spectra would help identify characteristic stretching and bending vibrations, such as C-H, C=N, C-S, and C-C bonds within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. scielo.org.za These calculations provide information about the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions, which are related to the HOMO-LUMO energy gap. The predicted UV-Vis spectrum helps to understand the electronic structure and photophysical properties of the molecule. researchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure

Reaction Mechanism Predictions and Energy Profiles

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions involving this compound. uomphysics.net DFT can be used to map out the potential energy surface (PES) for a given reaction, providing a detailed understanding of the reaction mechanism. researchgate.net

This involves:

Identifying Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate these saddle points on the PES.

Calculating Activation Energies (Ea): The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

Constructing Reaction Energy Profiles: By plotting the energy of the system against the reaction coordinate, an energy profile is created. This profile visually represents the energy changes throughout the reaction, including the stability of intermediates and the height of energy barriers.

For this compound, this approach could be used to predict the regioselectivity of electrophilic aromatic substitution, determine the most favorable pathway for its synthesis, or investigate its metabolic degradation pathways. By comparing the energy profiles of different possible mechanisms, the most likely reaction pathway can be identified. researchgate.netuomphysics.net

Transition State Characterization

A search for studies detailing the transition state characterization for reactions involving this compound did not yield any specific results. Such studies would typically involve computational methods to locate the geometry of the transition state structure along a reaction pathway, calculate its energy, and analyze its vibrational frequencies to confirm it as a true first-order saddle point. This information is crucial for understanding the kinetics and mechanism of a chemical reaction. While the synthesis and reactions of thiazoles are widely reported, detailed computational investigations into the transition states for reactions specifically involving this compound appear to be absent from the literature.

Reaction Coordinate Analysis

Similarly, no specific studies were found that perform a reaction coordinate analysis for chemical transformations of this compound. This type of analysis involves mapping the energy of the system as it progresses from reactants to products along a specific reaction pathway. It provides a detailed picture of the energy landscape of a reaction, including the identification of intermediates and transition states. The absence of such analyses for this compound in the literature indicates a gap in the detailed mechanistic understanding of its formation and reactivity from a computational standpoint.

Molecular Dynamics Simulations

Molecular dynamics simulations are a valuable tool for understanding the behavior of molecules in the liquid or solid state, providing insights into intermolecular interactions, diffusion, and structural organization. A search for molecular dynamics studies focused on the intermolecular interactions of this compound did not return any relevant research. The existing literature on molecular dynamics of thiazole derivatives is predominantly centered on the simulation of large, biologically active molecules containing a thiazole moiety within the binding site of a protein. These studies aim to understand drug-receptor interactions rather than the fundamental intermolecular forces between molecules of this compound itself.

Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro/in Silico Focus

General Biological Significance of Thiazole (B1198619) Derivatives

Thiazole derivatives have demonstrated a remarkable breadth of biological activities, which has led to their incorporation into numerous clinically approved drugs. nih.govglobalresearchonline.net These activities stem from the unique structural and electronic properties of the thiazole ring, which can be readily modified to optimize therapeutic effects. globalresearchonline.net The diverse pharmacological profile of these compounds includes antimicrobial, anticancer, anti-inflammatory, analgesic, and antioxidant effects, often linked to their ability to interact with various biological targets. nih.govmdpi.com

Thiazole-containing compounds are a significant class of antimicrobial agents, exhibiting activity against a wide spectrum of bacteria, fungi, and viruses. nih.govmdpi.com The thiazole moiety is a key component of several approved drugs, including the antineoplastic agent tiazofurin (B1684497) and the anti-HIV drug ritonavir. globalresearchonline.netnih.gov The mechanism of action for many thiazole derivatives involves targeting essential microbial enzymes or cellular processes.

Antibacterial Activity: Newly synthesized thiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. jchemrev.com For instance, certain thiazole-quinolinium derivatives have demonstrated broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant E. coli. nih.gov Some derivatives have been found to be more effective than established antibiotics like vancomycin (B549263) against certain resistant strains. nih.gov The antibacterial efficacy is often attributed to the specific substitutions on the thiazole ring. nih.gov

Antifungal Activity: Thiazole derivatives have also been identified as effective antifungal agents. nih.govjchemrev.com Compounds with 3-pyridyl, biphenyl, or 4-mercaptopyrazolopyrimidine substitutions have shown notable antifungal properties. nih.gov The antifungal activity of some thiazole derivatives is comparable to or even exceeds that of standard drugs like Amphotericin B against certain fungal species. mdpi.com

Antiviral Activity: The thiazole scaffold is present in antiviral medications, most notably ritonavir, which is used in the treatment of HIV. globalresearchonline.netnih.gov This highlights the potential of the thiazole ring in the design of new antiviral therapies.

Table 1: Examples of Antimicrobial Activity of Thiazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Activity | Reference(s) |

| Thiazole-quinolinium derivatives | Gram-positive and Gram-negative bacteria (including MRSA and drug-resistant E. coli) | Potent bactericidal activity, with some analogues being 100 times more potent than methicillin (B1676495) against MRSA. | nih.gov |

| 4-substituted 2-(2,3,5-trichlorophenyl)-1,3-thiazoles | Bacteria and Fungi | Derivatives with 4-(methylthio)phenyl showed good antibacterial activity. | nih.gov |

| Di- and trithiazole derivatives | Salmonella typhimurium, Staphylococcus epidermidis | High reactivity and activity exceeding standard antibiotics. | mdpi.com |

| Thiazole derivatives with pyrazoline and thiazole side groups | Human pathogenic microorganisms | High antibacterial activity. | jchemrev.com |

The thiazole ring is a privileged scaffold in the development of anticancer agents. researchgate.netnih.gov Several thiazole-containing compounds, such as the second-generation tyrosine kinase inhibitor dasatinib (B193332) and the antineoplastic drug tiazofurin, are used in cancer therapy. researchgate.netglobalresearchonline.net The anticancer activity of thiazole derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.gov

Newly synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been studied for their anticancer activity against human lung adenocarcinoma cells (A549). One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated the highest cytotoxic activity against A549 cells with an IC50 value of 23.30 ± 0.35 µM, while showing no toxicity against normal mouse embryoblast cells (NIH/3T3). researchgate.net Furthermore, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines, with some compounds showing good inhibitory effects. mdpi.com

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound/Derivative | Cell Line(s) | IC50/Activity | Reference(s) |

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (human lung adenocarcinoma) | IC50 of 23.30 ± 0.35 µM | researchgate.net |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | A549 and NIH/3T3 | Selective cytotoxicity against A549 cells. | researchgate.net |